Cas no 1550859-42-1 (2-chloro-N-octylpyrimidin-4-amine)

2-chloro-N-octylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 2-chloro-N-octyl-
- 2-chloro-n-octylpyrimidin-4-amine
- 2-chloro-N-octylpyrimidin-4-amine
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- インチ: 1S/C12H20ClN3/c1-2-3-4-5-6-7-9-14-11-8-10-15-12(13)16-11/h8,10H,2-7,9H2,1H3,(H,14,15,16)
- InChIKey: WXUGDLSUBZIWTK-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(NCCCCCCCC)=N1
じっけんとくせい
- 密度みつど: 1.084±0.06 g/cm3(Predicted)
- ふってん: 389.9±15.0 °C(Predicted)
- 酸性度係数(pKa): 2.89±0.10(Predicted)
2-chloro-N-octylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2565-2.5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | C198506-100mg |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-2565-5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-2565-1g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2565-0.25g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2565-0.5g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | C198506-500mg |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1908-2565-10g |
2-chloro-N-octylpyrimidin-4-amine |
1550859-42-1 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | C198506-1g |
2-chloro-n-octylpyrimidin-4-amine |
1550859-42-1 | 1g |
$ 680.00 | 2022-04-01 |
2-chloro-N-octylpyrimidin-4-amine 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2-chloro-N-octylpyrimidin-4-amineに関する追加情報
Recent Advances in the Study of 2-chloro-N-octylpyrimidin-4-amine (CAS: 1550859-42-1) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-N-octylpyrimidin-4-amine (CAS: 1550859-42-1) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This pyrimidine derivative has garnered significant attention due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities, particularly in the context of targeted drug discovery and development.
One of the key findings in the latest research is the compound's ability to modulate specific protein-protein interactions (PPIs) involved in cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-chloro-N-octylpyrimidin-4-amine exhibits selective inhibition of certain kinase targets, making it a potential lead compound for the development of novel anticancer agents. The study utilized a combination of molecular docking simulations and in vitro assays to validate its binding affinity and specificity.
Another significant advancement is the optimization of the synthetic route for 2-chloro-N-octylpyrimidin-4-amine. Researchers have developed a more efficient and scalable method for its production, as reported in a recent issue of Organic Process Research & Development. The new synthetic protocol reduces the number of steps and improves overall yield, which is crucial for large-scale pharmaceutical applications. This development addresses previous challenges related to the compound's availability for preclinical and clinical studies.
In addition to its potential in oncology, recent investigations have explored the compound's application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that 2-chloro-N-octylpyrimidin-4-amine can cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of Alzheimer's disease. The study highlighted its ability to reduce amyloid-beta aggregation and mitigate oxidative stress, suggesting a potential multi-target approach for neurodegenerative disorders.
The pharmacokinetic profile of 2-chloro-N-octylpyrimidin-4-amine has also been a focus of recent research. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis published in European Journal of Pharmaceutical Sciences demonstrated favorable drug-like properties, including good oral bioavailability and moderate plasma protein binding. These findings support its further development as a drug candidate and provide valuable insights for structural optimization.
Looking forward, several research groups are investigating the potential of 2-chloro-N-octylpyrimidin-4-amine as a scaffold for the development of novel chemical probes and therapeutic agents. Its unique combination of lipophilicity (contributed by the octyl chain) and hydrogen-bonding capacity (from the pyrimidine core) makes it particularly versatile for medicinal chemistry applications. Ongoing studies are exploring its use in targeted protein degradation strategies and as a component of bifunctional molecules in PROTAC (Proteolysis Targeting Chimera) technology.
In conclusion, the recent research on 2-chloro-N-octylpyrimidin-4-amine (CAS: 1550859-42-1) highlights its growing importance in chemical biology and drug discovery. The compound's diverse biological activities, improved synthetic accessibility, and favorable drug-like properties position it as a valuable tool for both basic research and therapeutic development. Future studies are expected to further elucidate its molecular targets and expand its applications across various disease areas.
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